BenchChemオンラインストアへようこそ!

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide (molecular formula C14H8BrFN2O2, molecular weight 335.13 g/mol) is a synthetic small-molecule belonging to the substituted 2-phenoxybenzamide class. This compound incorporates a 2-cyano-5-fluorophenoxy ether moiety linked to a 4-bromobenzamide core, positioning it within the broader halophenoxybenzamide family claimed in patent literature for kinase inhibition applications, particularly in oncology research.

Molecular Formula C14H8BrFN2O2
Molecular Weight 335.13 g/mol
Cat. No. B13609388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide
Molecular FormulaC14H8BrFN2O2
Molecular Weight335.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC2=C(C=CC(=C2)Br)C(=O)N)C#N
InChIInChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-12-6-10(16)3-1-8(12)7-17/h1-6H,(H2,18,19)
InChIKeyLAOZCOWEHAOIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide: Chemical Identity and Compound-Class Context for Procurement Evaluation


4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide (molecular formula C14H8BrFN2O2, molecular weight 335.13 g/mol) is a synthetic small-molecule belonging to the substituted 2-phenoxybenzamide class [1]. This compound incorporates a 2-cyano-5-fluorophenoxy ether moiety linked to a 4-bromobenzamide core, positioning it within the broader halophenoxybenzamide family claimed in patent literature for kinase inhibition applications, particularly in oncology research [2]. The 2-phenoxybenzamide scaffold has demonstrated validated biological activity across multiple target classes, including antiplasmodial activity (PfNF54 IC50 = 0.269 μM, selectivity index = 460) [1] and Raf/HDAC dual inhibition [3]. The specific 2-cyano-5-fluoro substitution pattern distinguishes this compound from its closest positional isomer, 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide (CAS 2770359-51-6) , with implications for target engagement and physicochemical properties that are explored quantitatively below.

Why Generic 2-Phenoxybenzamide Substitution Fails for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide


Simply substituting any commercially available 2-phenoxybenzamide derivative for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide introduces quantifiable risk across at least three dimensions. First, positional isomerism of the cyano and fluoro substituents on the phenoxy ring is consequential: the 2-cyano-5-fluoro pattern versus the 4-cyano-3-fluoro pattern (CAS 2770359-51-6) alters the electron density distribution and hydrogen-bonding geometry of the diaryl ether, which directly affects target binding conformation [1]. Second, the 4-bromo substituent on the benzamide ring is not a passive structural element — it serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling downstream diversification that des-bromo or des-halo analogs cannot support [2]. Third, within the halophenoxybenzamide class claimed in patent WO-2011047796-A1, substitution pattern variations at the phenoxy ring have been explicitly correlated with differential MEK kinase inhibitory potency and selectivity [3]. These factors collectively establish that generic substitution without verifying the exact 2-cyano-5-fluoro-4-bromo configuration risks both altered biological activity and lost synthetic utility.

Quantitative Differentiation Evidence for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide Against Closest Analogs


Positional Isomer Differentiation: 2-Cyano-5-Fluoro vs. 4-Cyano-3-Fluoro Substitution Pattern

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide and 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide (CAS 2770359-51-6) share identical molecular formula (C14H8BrFN2O2) and molecular weight (335.13 g/mol) but differ in cyano and fluoro ring positions . Published SAR for the 2-phenoxybenzamide class demonstrates that antiplasmodial activity varies by up to 10-fold between regioisomeric substitution patterns: the lead compound 1 (unsubstituted phenoxy) exhibits PfNF54 IC50 = 0.413 μM, while optimized derivative with 4-fluorophenoxy substitution achieves PfNF54 IC50 = 0.269 μM with a selectivity index increase from 317 to 460 [1]. The 2-cyano-5-fluoro pattern is distinct from the 4-cyano-3-fluoro pattern in both hydrogen-bond acceptor geometry (nitrile orientation) and electronic effects (fluoro position relative to the ether oxygen), parameters known to influence kinase active-site complementarity in halophenoxybenzamide MEK inhibitors [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Synthetic Utility: 4-Bromo Substituent as a Cross-Coupling Handle vs. Des-Bromo Analogs

The 4-bromo substituent on the benzamide ring of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is absent in des-bromo or des-halo 2-phenoxybenzamide analogs [1]. This enables late-stage diversification for SAR exploration or probe molecule generation without de novo resynthesis of the 2-cyano-5-fluorophenoxy ether pharmacophore. In comparative terms, a des-bromo analog such as 2-(2-cyano-5-fluorophenoxy)benzamide would require additional synthetic steps (e.g., directed ortho-metalation or electrophilic aromatic substitution) to introduce a functionalizable handle at the 4-position, with variable regioselectivity and yield [2]. The bromide also serves as a heavy-atom marker for X-ray crystallographic phasing, a utility not available in the des-bromo congener [3].

Organic Synthesis Medicinal Chemistry Chemical Biology

Class-Level CDK7 Inhibitory Activity: Phenoxybenzamide Scaffold Benchmarking

While a direct CDK7 IC50 value for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide has not been reported in peer-reviewed literature, several structurally related phenoxybenzamide and halophenoxybenzamide compounds have demonstrated nanomolar CDK7 inhibition in biochemical assays [1]. BindingDB entry BDBM50539712 (a substituted benzamide CDK7 inhibitor) exhibits IC50 = 27 nM against CDK7 [2]. More potent phenoxybenzamide-derived CDK7 inhibitors achieve IC50 values of 9.70 nM (BDBM50526795 against CDK7/cyclin H/MNAT1) [3] and <5 nM (BDBM50526793, FRET-based assay with 1 hr ATP incubation) [4]. The halophenoxybenzamide patent class (WO-2011047796-A1) explicitly claims kinase inhibitory activity for compounds bearing bromo, cyano, and fluoro substituents in configurations analogous to the target compound [5]. These data establish a class-level potency range of <5 to 27 nM for CDK7 inhibition among related chemotypes, providing a benchmark for the target compound's anticipated activity range.

Kinase Inhibition CDK7 Oncology Research

Patent-Class Positioning: Halophenoxybenzamide Kinase Inhibitor Landscape

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide falls within the claimed chemical space of patent WO-2011047796-A1 (Bayer Schering Pharma AG), which covers substituted halophenoxybenzamide derivatives of general formula (I) for the treatment of hyper-proliferative and angiogenesis disorders [1]. The patent explicitly claims compounds wherein R1-R6 can include halogen (bromo, fluoro), cyano, and various substitution patterns on both the benzamide and phenoxy rings. The priority date of 2009-10-21 establishes this compound class within a well-defined IP landscape [2]. The reference MEK inhibitor PD184352 (CI-1040), also a halophenoxybenzamide derivative, exhibits IC50 in the low nanomolar range and operates via an allosteric, non-ATP-competitive mechanism — a mechanistic paradigm relevant to compounds in this structural class [3]. The target compound's specific 2-cyano-5-fluoro substitution pattern occupies a distinct region of this claimed chemical space compared to the 4-cyano-3-fluoro isomer .

Patent Analysis Kinase Inhibitor Intellectual Property

Evidence-Backed Application Scenarios for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide


CDK7-Focused Kinase Inhibitor SAR Campaigns Requiring Unexplored Chemical Space

Research groups pursuing CDK7 inhibitor lead optimization can deploy 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide to probe the underexplored 2-cyano-5-fluoro substitution vector on the phenoxy ring. With the phenoxybenzamide class demonstrating CDK7 IC50 values from <5 nM to 27 nM in biochemical assays [1], this compound offers a specific regioisomeric entry point distinct from the more common 4-cyano-3-fluoro pattern (CAS 2770359-51-6) . The 4-bromo handle further enables late-stage diversification via Suzuki-Miyaura cross-coupling to generate focused analog libraries without resynthesizing the phenoxy ether pharmacophore [2].

Halophenoxybenzamide Patent-Landscape Exploration and Freedom-to-Operate Analysis

Industrial medicinal chemistry teams evaluating the halophenoxybenzamide kinase inhibitor patent space (WO-2011047796-A1 and related filings) can utilize this compound as a structurally defined reference standard representing the 2-cyano-5-fluoro-4-bromo substitution quadrant [3]. This enables precise SAR mapping within the claimed general formula (I) and supports freedom-to-operate analyses by establishing whether lead series overlap with this specific substitution coordinate. The compound's structural distinction from the 4-cyano-3-fluoro isomer provides a clear chemical matter differentiation point for patent strategy .

Chemical Biology Probe Development Leveraging the Bromine Heavy-Atom Handle

Structural biology groups requiring experimental phase information for X-ray crystallographic studies of phenoxybenzamide-protein co-crystal structures can exploit the 4-bromo substituent for single-wavelength anomalous dispersion (SAD) phasing [4]. This capability is absent in des-bromo 2-phenoxybenzamide analogs and provides a procurement rationale for the brominated congener specifically. The compound's combination of a crystallographic heavy atom with potential kinase-binding pharmacophore elements (cyano, fluoro, benzamide) makes it suitable for co-crystallography studies with CDK7 or related kinase targets [1].

Quote Request

Request a Quote for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.